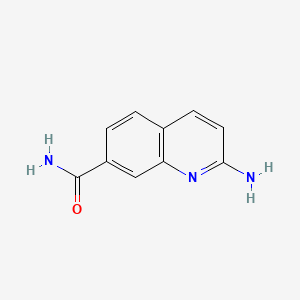

2-Aminoquinoline-7-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-aminoquinoline-7-carboxamide |

InChI |

InChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) |

InChI Key |

VQEJMITYIHLUHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Aminoquinoline 7 Carboxamide

X-ray Crystallography for Solid-State Structural Analysis

Elucidation of Crystal Packing and Intermolecular Interactions

The solid-state architecture of 2-aminoquinoline-7-carboxamide is predicted to be dominated by a network of robust intermolecular hydrogen bonds and π–π stacking interactions, which are characteristic of molecules containing aromatic systems and hydrogen-bond donors/acceptors. The primary functional groups—the 2-amino group, the 7-carboxamide moiety, and the quinoline (B57606) ring nitrogen—are the key sites for these non-covalent interactions.

The amino group at the C2 position and the nitrogen atom within the quinoline ring form an amidine-like system, which is a powerful and reliable hydrogen-bonding motif. This moiety is expected to form strong, directional hydrogen bonds. Concurrently, the carboxamide group at the C7 position is a classic supramolecular synthon, capable of forming strong and predictable hydrogen-bonded dimers with neighboring molecules (N—H···O=C). This interaction is often a primary driver in the crystal packing of carboxamide-containing compounds. mdpi.com

In the absence of a determined crystal structure for the title compound, analysis of related molecules provides insight. For instance, studies on various quinoline carboxamides and aminoquinolines reveal that N—H···N and N—H···O interactions are fundamental to their supramolecular assembly. researchgate.netnih.gov Furthermore, the planar quinoline rings are expected to arrange in parallel or offset geometries to maximize favorable π–π stacking interactions, further stabilizing the crystal lattice. The interplay between strong, directional hydrogen bonds and weaker, non-directional stacking forces dictates the final three-dimensional packing arrangement.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bond (Amide Dimer) | Amide N-H (Donor) ··· Amide C=O (Acceptor) | Forms robust centrosymmetric or non-centrosymmetric dimers, often creating chains or tapes. |

| Hydrogen Bond | Amino N-H (Donor) ··· Quinoline N (Acceptor) | Links molecules into chains or layers, complementing the amide interactions. |

| Hydrogen Bond | Amino N-H (Donor) ··· Amide C=O (Acceptor) | Acts as an alternative or additional linkage, creating a more complex 3D network. |

| π–π Stacking | Quinoline Ring ··· Quinoline Ring | Provides stabilization through parallel-displaced or T-shaped stacking of aromatic systems. |

Conformational Analysis in Crystalline State

The conformation of this compound in the solid state is defined by the relative orientation of the carboxamide group with respect to the quinoline ring. The quinoline core itself is a rigid, bicyclic aromatic system and is expected to be essentially planar. The primary conformational flexibility arises from the rotation around the single bond connecting the carboxamide group to the quinoline ring (C7—C(O) bond).

The planarity of the carboxamide group is generally maintained due to resonance. The key parameter describing the molecule's conformation is the torsion angle between the plane of the quinoline ring and the plane of the amide. In related structures, such as other quinoline-3-carboxamides, this rotation allows the molecule to adopt a conformation that optimizes crystal packing by minimizing steric hindrance and maximizing intermolecular interactions. jst.go.jpmdpi.com Unlike isomers where intramolecular hydrogen bonding can lock the conformation, the 2,7-substitution pattern in the title compound makes such an intramolecular interaction unlikely due to the large distance between the groups. Therefore, the observed conformation in a crystal will be the one that best facilitates the intermolecular hydrogen bonding and stacking described in the previous section. Two primary planar conformers are possible, differing by an approximate 180° rotation about the C7—C(O) bond.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ1 | C6-C7-C(carbonyl)-O(carbonyl) | Defines the orientation of the carbonyl oxygen relative to the quinoline ring. A value near 0° or 180° would indicate coplanarity. |

| τ2 | C8-C7-C(carbonyl)-N(amide) | Defines the orientation of the amide nitrogen relative to the quinoline ring. This angle, along with τ1, describes the overall planarity and conformation of the carboxamide substituent. |

Co-crystal Structure Analysis for Understanding Molecular Recognition

Co-crystals are multi-component crystalline solids where different molecules are held together by non-covalent interactions, primarily hydrogen bonds. Analyzing the co-crystal structures of aminoquinolines provides profound insights into the principles of molecular recognition, as it reveals the preferred interaction patterns of the functional groups. openaccessjournals.com Aminoquinolines are known to form co-crystals with various molecules, particularly aromatic carboxylic acids. openaccessjournals.comresearchgate.net

In the context of this compound, the molecule presents multiple, well-defined sites for molecular recognition.

The 2-Aminoquinoline (B145021) Moiety : This part of the molecule acts as a potent hydrogen-bond-donating and -accepting unit. It can form a bifurcated hydrogen bond system with a co-former, mimicking the interactions of biological molecules like arginine. nih.gov

The 7-Carboxamide Group : This group is a powerful and reliable supramolecular synthon. It can form strong hydrogen bonds, either with another carboxamide group (homosynthon) or with a complementary functional group on a co-former, such as a carboxylic acid or another amide (heterosynthon). openaccessjournals.comresearchgate.net

The combination of these two distinct recognition sites on a single rigid scaffold makes this compound a highly versatile building block in crystal engineering. In a co-crystal with a carboxylic acid, for example, one could anticipate a strong interaction between the acid's hydroxyl group and the quinoline nitrogen, and a separate hydrogen bond between the acid's carbonyl and the 2-amino group. Simultaneously, the 7-carboxamide group could form hydrogen-bonded chains with other co-former molecules or with itself, leading to complex and predictable supramolecular architectures. nih.gov The study of such co-crystals would elucidate the hierarchical competition and cooperation between these different interaction sites.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are indispensable for characterizing the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of both the primary amine and the secondary amide would appear as distinct bands in the 3200-3400 cm⁻¹ region. A very strong absorption corresponding to the C=O stretching of the amide group (Amide I band) is predicted to be prominent around 1650-1680 cm⁻¹. Other key signals include the N-H bending vibrations and the characteristic stretching vibrations of the aromatic quinoline ring system in the 1400-1600 cm⁻¹ fingerprint region. dergipark.org.trnih.gov

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino & Amide N-H | Stretching | 3200 - 3400 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1620 | Medium to Strong, Multiple Bands |

| Amide N-H | Bending (Amide II) | 1580 - 1620 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by π → π* transitions associated with the conjugated quinoline aromatic system. msu.edu The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxamide group (-CONH₂) attached to the ring system is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline. researchgate.net The spectrum would likely show multiple absorption bands in the UV region, typically between 250 and 400 nm, corresponding to different electronic transitions within the conjugated system. nih.govresearchgate.net

Table 4: Predicted Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Description | Predicted λmax Range (nm) |

|---|---|---|

| π → π | Electronic transition within the conjugated quinoline ring system. | ~250 - 290 |

| π → π (Charge Transfer) | Transition involving charge transfer character, influenced by the amino and carboxamide substituents. | ~300 - 380 |

Advanced Computational and Theoretical Investigations of 2 Aminoquinoline 7 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic characteristics of 2-Aminoquinoline-7-carboxamide at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), are instrumental in elucidating key electronic parameters. nih.gov These calculations can predict the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically localized over the electron-rich aminoquinoline ring system, indicating its role as the primary electron donor in molecular interactions. Conversely, the LUMO is often centered on the quinoline (B57606) core and the electron-withdrawing carboxamide group, highlighting its capacity as an electron acceptor. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electrostatic landscape of the molecule. For this compound, the MEP map would reveal electronegative regions (typically colored red) around the nitrogen and oxygen atoms of the carboxamide and the quinoline nitrogen, which are susceptible to electrophilic attack. Electrophilic regions (colored blue) would be found around the hydrogen atoms of the amino group and the amide, indicating sites for nucleophilic interaction. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is performed to identify the most stable conformations of the molecule by exploring the potential energy surface. This typically involves systematically rotating the single bond between the quinoline ring and the carboxamide group.

The results of such an analysis would likely show that planar or near-planar conformations, where the carboxamide group is coplanar with the quinoline ring, are energetically favored due to extended π-conjugation. Steric hindrance between the carboxamide group and the hydrogen atom at position 8 of the quinoline ring could lead to slight deviations from planarity. The global minimum on the potential energy landscape represents the most probable conformation of the molecule in the gas phase.

This compound can exist in different tautomeric forms, primarily involving the amino group. The two principal tautomers are the amino form (2-aminoquinoline) and the imino form (2(1H)-iminoquinoline). Quantum chemical calculations are essential for determining the relative stability of these tautomers.

By calculating the total electronic energies of the optimized geometries of each tautomer, it is possible to predict their equilibrium population. For 2-aminoquinoline (B145021) derivatives, the amino tautomer is generally found to be significantly more stable than the imino form. The predicted energy difference would likely be several kcal/mol in favor of the amino tautomer, indicating its overwhelming prevalence under standard conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. nih.govbepls.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes, interactions with solvent molecules, and binding dynamics with biological macromolecules. nih.govbepls.com

When studying the interaction of this compound with a target protein, for example, MD simulations can reveal the stability of the ligand-protein complex. nih.govmbimph.com Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site can indicate whether a stable binding pose is maintained. bepls.com Furthermore, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and their persistence over the simulation time. mbimph.com

Prediction and Analysis of Intermolecular Recognition Features

Understanding how this compound recognizes and interacts with other molecules is crucial for its application in drug design and supramolecular chemistry. Computational methods can predict and analyze the key features responsible for intermolecular recognition.

Pharmacophore modeling, for instance, can identify the essential spatial arrangement of features such as hydrogen bond donors (the amino and amide NH2 groups), hydrogen bond acceptors (the quinoline nitrogen and carboxamide oxygen), and aromatic regions (the quinoline ring). jmpas.com These models are instrumental in designing new molecules with enhanced binding affinity for a specific biological target. The molecular modeling of 4-aminoquinoline (B48711) derivatives has highlighted the importance of the aromatic ring and hydrogen bonding for potent biological activity. jmpas.comresearchgate.net

Supramolecular Interaction Prediction and Characterization (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.goveurjchem.comnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing and the forces that hold the molecules together.

For this compound, a Hirshfeld surface analysis would likely reveal the significant role of hydrogen bonds in the crystal packing. The d(norm) map would highlight the short contacts corresponding to N-H···O and N-H···N hydrogen bonds involving the amino and carboxamide groups.

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| O···H / H···O | ~25% | Primarily corresponds to N-H···O hydrogen bonds. nih.govnih.gov |

| C···H / H···C | ~20% | Indicates C-H···π and other weaker C-H contacts. nih.govnih.gov |

| N···H / H···N | ~10% | Corresponds to N-H···N hydrogen bonds and other contacts involving nitrogen. |

| Other (C···C, C···N, etc.) | ~5% | Minor contributions from other van der Waals interactions. |

Chemical Reactivity and Derivatization Strategies of 2 Aminoquinoline 7 Carboxamide

Electrophilic Aromatic Substitution Reactions

In quinoline (B57606), electrophilic aromatic substitution (SEAr) preferentially occurs on the more electron-rich benzene (B151609) ring (carbocycle) at positions C-5 and C-8, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. firsthope.co.inquimicaorganica.org The reactivity of 2-aminoquinoline-7-carboxamide in SEAr reactions is dictated by the combined directing effects of the C-2 amino group and the C-7 carboxamide group.

The amino group (-NH2) at the C-2 position is a powerful activating group and an ortho, para-director. However, its activating effect is primarily exerted on the pyridine ring, which is inherently resistant to electrophilic attack. The carboxamide group (-CONH2) at the C-7 position is a deactivating group and a meta-director.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Amino-8-nitroquinoline-7-carboxamide |

| Bromination | Br₂/FeBr₃ | 2-Amino-8-bromoquinoline-7-carboxamide |

Note: The reactions in Table 1 are predicted based on established principles of electrophilic aromatic substitution on substituted quinolines. firsthope.co.inyoutube.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs preferentially at the electron-deficient C-2 and C-4 positions, particularly if a good leaving group, such as a halogen, is present. firsthope.co.inquimicaorganica.org In the case of this compound, the C-2 position is occupied by an amino group, which is a very poor leaving group. Therefore, direct SNAr reactions involving the displacement of the amino group are not feasible under normal conditions.

Likewise, the carbocyclic ring is not activated for nucleophilic attack. Derivatization via nucleophilic substitution would require prior modification of the molecule to introduce a suitable leaving group. For instance, if a halogen were introduced at the C-4 position via other synthetic routes, it would be susceptible to displacement by various nucleophiles. mdpi.comresearchgate.net

The amino and carboxamide groups themselves can act as nucleophiles. The C-2 amino group can react with electrophiles in acylation or alkylation reactions, a common derivatization strategy for aminoquinolines.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The formation of additional fused rings onto the quinoline scaffold is a powerful strategy for generating complex heterocyclic systems. The success of these reactions is highly dependent on the relative positioning of reactive functional groups.

The synthesis of the pyrimido[4,5-b]quinoline ring system, a class of compounds known as 5-deazaflavins, is a well-established reaction for certain quinoline isomers. researchgate.net This transformation typically involves the intramolecular cyclization of a 2-aminoquinoline (B145021) that possesses a reactive functional group at the C-3 position, such as a carboxamide or cyano group. researchgate.netresearchgate.net For example, 2-aminoquinoline-3-carboxamide (B1276296) readily undergoes cyclization with reagents like formamide (B127407) or acetic anhydride (B1165640) to furnish the corresponding 4-hydroxypyrimido[4,5-b]quinolines. researchgate.net

In this reaction, the C-2 amino group and the C-3 carboxamide are in a peri-position, allowing for the formation of a six-membered pyrimidine (B1678525) ring fused to the quinoline core. For this compound, the amino and carboxamide groups are located on different rings and are spatially distant from one another. This geometric constraint makes the direct intramolecular cyclization to form a pyrimido[4,5-b]quinoline system impossible.

While the direct formation of pyrimido[4,5-b]quinolines is not feasible, the functional groups of this compound can, in principle, be utilized to construct other fused systems through multi-step sequences. Such strategies would likely involve the introduction of new reactive centers at positions adjacent to the existing amino or carboxamide groups.

Potential, though not experimentally reported, strategies could include:

Functionalization at C-8: Introduction of a reactive group (e.g., an amino or hydroxyl group) at the C-8 position via electrophilic substitution. This new group could then undergo a cyclization reaction with the adjacent C-7 carboxamide to form a five or six-membered ring fused to the benzene portion of the quinoline core.

Functionalization at C-3: Introduction of a substituent at the C-3 position. This could potentially enable a cyclization reaction involving the C-2 amino group to form a different fused heterocyclic system, such as a pyrido[2,3-b]quinoline derivative.

These approaches remain speculative without specific experimental validation for the this compound scaffold.

Amidation and Transamidation Chemistry

The carboxamide moiety at C-7 is a key site for derivatization. Standard methods for amide synthesis, such as the coupling of the corresponding quinoline-7-carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are foundational to preparing the parent compound and its N-substituted analogs. researchgate.netlookchem.com

Transamidation , the direct exchange of the amine portion of an amide with another amine, is a valuable tool for diversifying amide libraries. This reaction can be challenging due to the stability of the amide bond but can be achieved using various catalytic systems. nih.govresearchgate.net For this compound, the primary carboxamide (-CONH₂) can react with different primary or secondary amines to yield N-substituted or N,N-disubstituted 2-aminoquinoline-7-carboxamides. This process typically requires a catalyst to activate the otherwise unreactive amide bond.

Table 2: Potential Catalytic Systems for Transamidation of this compound

| Catalyst Type | Example Catalyst(s) | Conditions | Reference |

|---|---|---|---|

| Lewis Acids | Fe(III) salts, ZrCl₄ | Solvent, heat | nih.govnih.gov |

| Brønsted Acids | H₂SO₄-SiO₂ | Solvent-free, heat | nih.gov |

| Organocatalysts | L-proline | Solvent-free, heat | organic-chemistry.org |

| Transition Metals | Pd(OAc)₂, Ni complexes | Solvent, ligands | nih.gov |

Note: The conditions are generalized from studies on other aromatic carboxamides and would require optimization for the specific substrate.

Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has several sites susceptible to oxidation.

N-Oxidation of Quinoline Ring: The nitrogen atom of the quinoline ring can be oxidized using peroxy acids (e.g., m-CPBA) to form the corresponding quinoline-N-oxide. This modification can alter the electronic properties of the ring system, for instance, making the C-2 and C-4 positions more susceptible to nucleophilic attack. rsc.org

Oxidation of the Amino Group: The C-2 amino group can be a site of oxidation. Depending on the oxidant and reaction conditions, this can lead to various products. Chemical oxidation of other aminoquinolines, for example with ammonium (B1175870) persulfate, has been shown to lead to polymerization. researchgate.netdergipark.org.trsemanticscholar.org

Ring Oxidation: Under harsh oxidative conditions (e.g., hot KMnO₄), the benzene ring can be cleaved, although this is a degradative rather than a synthetic transformation. firsthope.co.in

Reduction: Reduction reactions can target either the quinoline ring system or the carboxamide group.

Reduction of the Quinoline Ring: The pyridine portion of the quinoline ring is more susceptible to reduction than the benzene portion. Catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or transfer hydrogenation can selectively reduce the pyridine ring to afford 2-amino-1,2,3,4-tetrahydroquinoline-7-carboxamide. firsthope.co.inresearchgate.net This transformation changes the geometry and electronic properties of the heterocyclic core.

Reduction of the Carboxamide Group: The carboxamide group is generally stable to catalytic hydrogenation conditions used for ring reduction. However, it can be reduced to a primary amine (aminomethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This would yield (2-amino-1,2,3,4-tetrahydroquinolin-7-yl)methanamine if the ring is also reduced, or (2-aminoquinolin-7-yl)methanamine if conditions are chosen to selectively reduce the amide.

Functional Group Interconversions of this compound

The synthetic versatility of this compound is significantly enhanced by the selective chemical manipulation of its two primary functional groups: the 2-amino group and the 7-carboxamide moiety. These groups can be independently or sequentially transformed into a variety of other functionalities, paving the way for the synthesis of a diverse library of derivatives with modified physicochemical and biological properties.

Reactions Involving the 2-Amino Group

The 2-amino group, being an aromatic amine, is a key handle for a range of chemical transformations. The most prominent among these is its conversion to a diazonium salt, which serves as a versatile intermediate for introducing a wide array of substituents onto the quinoline core.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine at the C2-position can be readily converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This diazonium salt is a highly valuable intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Sandmeyer reaction involves the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgnih.gov This provides a reliable method for introducing halide and cyano functionalities. For instance, treatment of the diazonium salt of this compound with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) would yield the corresponding 2-chloro-, 2-bromo-, or 2-cyanoquinoline-7-carboxamide derivatives, respectively. wikipedia.orgnih.gov

Furthermore, related non-copper-catalyzed reactions can also be employed. The introduction of an iodine substituent can be achieved by treating the diazonium salt with potassium iodide (KI). organic-chemistry.org A fluorine atom can be introduced via the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Hydrolysis of the diazonium salt, typically by heating in an acidic aqueous solution, leads to the formation of the corresponding 2-hydroxyquinoline-7-carboxamide. wikipedia.org A patent describing the synthesis of 7-hydroxyquinoline-4-carboxylic acid demonstrates a similar transformation where a 7-aminoquinoline (B1265446) derivative is converted to a 7-hydroxyquinoline (B1418103) derivative via a diazotization reaction. google.com This supports the feasibility of applying this methodology to the 2-amino position of the quinoline ring system.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 2-Chloroquinoline-7-carboxamide | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBr (aq), 0-5 °C2. CuBr | 2-Bromoquinoline-7-carboxamide | Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. CuCN | 2-Cyanoquinoline-7-carboxamide | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. KI | 2-Iodoquinoline-7-carboxamide | Diazotization-Iodination |

| This compound | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. H₂O, Δ | 2-Hydroxyquinoline-7-carboxamide | Diazotization-Hydrolysis |

Reactions Involving the 7-Carboxamide Group

The carboxamide group at the C7-position also offers several avenues for functional group interconversion, allowing for modulation of properties such as solubility and hydrogen bonding capacity.

Hydrolysis to Carboxylic Acid

The primary carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.org For instance, heating this compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would yield 2-aminoquinoline-7-carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then serve as a handle for further derivatization, such as esterification or amidation with different amines.

Reduction to Amine

The carboxamide group can be reduced to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com This reaction would convert this compound into (2-aminoquinolin-7-yl)methanamine. This transformation is significant as it introduces a flexible aminomethyl group, which can alter the molecule's basicity and potential interactions with biological targets.

Hofmann Rearrangement

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com Treatment of this compound with bromine and a strong base like sodium hydroxide would be expected to yield 7-amino-2-aminoquinoline (quinoline-2,7-diamine) after rearrangement and subsequent hydrolysis of the intermediate isocyanate. wikipedia.orgslideshare.net This reaction offers a route to diaminoquinoline derivatives.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | H₂SO₄ (aq), Δ or NaOH (aq), Δ | 2-Aminoquinoline-7-carboxylic acid | Hydrolysis |

| This compound | 1. LiAlH₄, THF2. H₂O | (2-Aminoquinolin-7-yl)methanamine | Reduction |

| This compound | Br₂, NaOH (aq), Δ | Quinoline-2,7-diamine | Hofmann Rearrangement |

No Publicly Available Research Found on the Coordination Chemistry and Supramolecular Assemblies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the coordination chemistry or supramolecular assemblies of the chemical compound This compound .

Despite extensive queries targeting the synthesis of its metal complexes, its ligand properties, and its potential for self-assembly, no dedicated studies were identified. The scientific community has explored the coordination chemistry of various other quinoline derivatives, including different isomers of aminoquinolines and quinoline carboxamides. This body of research provides a general understanding of how the quinoline scaffold can interact with metal centers. However, the specific electronic and steric effects of the amino group at the 2-position and the carboxamide group at the 7-position of the quinoline ring system in "this compound" have not been documented in the context of its coordination or supramolecular behavior.

Therefore, it is not possible to provide an article structured around the requested outline with scientifically accurate and detailed research findings, as the primary literature required to do so does not appear to exist. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy based on verifiable research.

Lack of Available Scientific Literature on the Supramolecular Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry and supramolecular assemblies of the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the specific structural outline provided in the user's request.

The requested article was to be structured around the following topics for this compound:

Coordination Chemistry and Supramolecular Assemblies of 2 Aminoquinoline 7 Carboxamide

Supramolecular Self-Assembly Principles

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 2-Aminoquinoline-7-carboxamide Derivatives

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, the requested article cannot be produced. The generation of content would necessitate speculation or the extrapolation of data from unrelated compounds, which would not meet the required standards of a factual and authoritative scientific article.

Applications in Advanced Chemical Research and Material Science

Role as a Versatile Synthetic Building Block for Complex Architectures

2-Aminoquinoline-7-carboxamide is a valuable synthon in organic chemistry, offering multiple reactive sites for the construction of more complex molecular architectures. The 2-amino group can readily undergo a variety of transformations, including acylation, alkylation, and participation in condensation reactions to form fused heterocyclic systems. Similarly, the 7-carboxamide group provides a handle for further functionalization, either through modification of the amide itself or by serving as a directing group in aromatic substitution reactions.

The synthesis of quinoline (B57606) derivatives, in general, can be achieved through several established methods, such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. rsc.org Multicomponent reactions have also emerged as powerful tools for the efficient, one-pot synthesis of highly substituted quinolines. rsc.org These synthetic strategies can be adapted to produce the this compound core, which can then be elaborated upon to generate diverse libraries of compounds for various applications. The inherent reactivity of the amino and carboxamide groups makes this compound a foundational element for building molecules with potential applications in medicinal chemistry and materials science. nih.gov

Integration in Foldamer Design and Synthesis

Foldamers are artificial oligomers that adopt well-defined three-dimensional structures, mimicking the complex architectures of biopolymers like proteins and nucleic acids. uni-muenchen.de Aromatic oligoamides, particularly those derived from aminoquinoline carboxylic acids, have proven to be exceptional building blocks for the creation of stable helical foldamers. desy.de The conformation of these helices is largely dictated by the substitution pattern of the quinoline monomers.

While research has extensively focused on isomers like 8-amino-2-quinolinecarboxylic acid and 6-aminoquinoline-2-carboxylate, the principles derived from these studies can be applied to predict the behavior of oligomers made from 2-amino-7-quinolinecarboxylic acid (the carboxylic acid precursor to this compound). uni-muenchen.deresearchgate.net The substitution pattern of the monomer unit directly influences the curvature of the resulting helical structure. For instance, an "ortho-like" arrangement of the amino and carboxylic acid groups (as in 8-amino-2-quinolinecarboxylic acid) leads to a highly curved oligomer, requiring only 2.5 units to complete a full turn. uni-muenchen.de Conversely, a "para-like" arrangement (as in 6-aminoquinoline-2-carboxylate) results in an almost linear structure. uni-muenchen.de

The 2-amino-7-quinolinecarboxylic acid monomer represents a "meta-like" substitution pattern. This arrangement is expected to produce a foldamer with an intermediate level of curvature, leading to a wider helical cavity compared to the "ortho" isomer. uni-muenchen.de This ability to tune the helical parameters by selecting the appropriate quinoline monomer is a powerful tool in the rational design of foldamers with specific shapes and functionalities, such as for molecular recognition or the creation of artificial channels. uni-muenchen.de

Table 1: Influence of Quinoline Monomer Substitution on Foldamer Helical Structure

| Monomer | Substitution Pattern | Resulting Curvature | Units per Turn | Reference |

| 8-Amino-2-quinolinecarboxylic acid | "ortho-like" | High | ~2.5 | uni-muenchen.de |

| 7-Amino-2-quinolinecarboxylic acid | "meta-like" | Medium | Not specified | uni-muenchen.de |

| 6-Amino-2-quinolinecarboxylic acid | "para-like" | Low (almost linear) | Not specified | uni-muenchen.de |

This table is generated based on data from related quinoline isomers to infer the potential properties of a foldamer derived from this compound.

Development of Research Reagents and Probes (e.g., non-biological analytical tags)

The photophysical properties of the quinoline nucleus make it an attractive fluorophore for the development of chemical sensors and imaging agents. crimsonpublishers.com Specifically, 7-aminoquinoline (B1265446) derivatives have been shown to exhibit strong intramolecular charge-transfer (ICT) fluorescence. nih.gov This phenomenon, which involves the transfer of electron density from the electron-donating amino group to an electron-accepting part of the molecule upon photoexcitation, often results in a large Stokes shift and high sensitivity to the local environment, such as solvent polarity. nih.gov

The this compound scaffold possesses the key structural elements for ICT-based fluorescence. The 2-amino group can act as the electron donor, while the quinoline ring and the 7-carboxamide group can serve as the electron-accepting moiety. By modifying the amide portion of the molecule, it is possible to create a range of fluorescent probes that can act as non-biological analytical tags. For example, the introduction of specific binding sites could lead to chemosensors for metal ions or other small molecules, where the binding event would modulate the ICT process and result in a detectable change in the fluorescence emission. mdpi.comresearchgate.net

Furthermore, quinoline-based probes have been successfully employed in bioimaging applications, such as the specific staining of cellular organelles like the Golgi apparatus. nih.gov The favorable photophysical properties of 7-aminoquinolines, including their potential for two-photon absorption, make them suitable for advanced microscopy techniques. nih.gov

Table 2: Photophysical Properties of a Representative 7-Aminoquinoline Derivative

| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| n-Hexane | 365-368 | Not specified |

| Methanol | 389-399 | Not specified |

This table showcases the solvatochromic shift in a trifluoromethyl-substituted 7-aminoquinoline, indicating the potential for similar environmentally sensitive fluorescence in this compound. Data adapted from nih.gov.

Catalytic Applications in Organic Transformations

The use of quinoline derivatives as ligands in transition metal catalysis is a well-established field. The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. While the direct catalytic application of this compound is not widely reported, its structural motifs suggest potential in this area.

For instance, complexes of various quinoline derivatives with copper salts have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalytic process is dependent on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com The 2-amino and 7-carboxamide groups of this compound could potentially coordinate with a metal ion, creating a catalytic pocket for substrate binding and transformation.

Additionally, chiral diamines based on the tetrahydroquinoline scaffold have been employed as ligands in asymmetric transfer hydrogenation reactions, demonstrating the utility of the quinoline framework in asymmetric catalysis. nih.gov The development of chiral derivatives of this compound could therefore open avenues for its use in enantioselective transformations. The field of nickel-catalyzed hydroamination also highlights the importance of nitrogen-containing ligands in modern organic synthesis, suggesting another potential area of application for this versatile compound. acs.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct and extensive research specifically focused on 2-Aminoquinoline-7-carboxamide is notably limited in the current scientific literature. The majority of studies on aminoquinoline carboxamides have centered on other isomers, such as the 3-carboxamide and 6-carboxamide derivatives. These related compounds have demonstrated a wide array of biological activities and material properties, offering a tantalizing glimpse into the potential of the 7-carboxamide isomer.

The existing research landscape for quinoline (B57606) carboxamides is rich and varied, with significant findings in several key areas:

Medicinal Chemistry: Various quinoline carboxamide derivatives have been investigated for their therapeutic potential. For instance, derivatives of quinoline-3-carboxamide (B1254982) have been explored as EGFR inhibitors for anticancer applications. nih.gov Similarly, other quinoline carboxamides have been synthesized and evaluated as P2X7R antagonists, which play a role in various pathological conditions, including cancer. nih.govnih.gov

Materials Science: The inherent fluorescence of the quinoline core makes its derivatives, including amino-substituted versions, promising candidates for the development of fluorescent probes and advanced materials. chemimpex.com Research on related 7-aminoquinoline (B1265446) derivatives has shown their potential as environmentally responsive fluorescent probes for imaging cellular components like lipid droplets. nih.gov

Supramolecular Chemistry: The presence of both hydrogen bond donors (amino and amide groups) and acceptors (quinoline nitrogen and carbonyl oxygen) suggests that this compound could be a valuable building block for the construction of complex supramolecular architectures.

While direct data on this compound is scarce, the extensive research on its isomers provides a solid foundation for predicting its properties and potential applications. The table below summarizes some key research findings on related quinoline carboxamide derivatives, highlighting the potential areas of interest for the 7-carboxamide isomer.

| Research Area | Key Findings on Related Quinoline Carboxamides | Potential Relevance to this compound |

| Anticancer Activity | Quinoline-3-carboxamides show EGFR inhibition. nih.gov | Potential as a scaffold for novel anticancer agents. |

| Receptor Antagonism | Quinoline-6-carboxamides act as P2X7R antagonists. nih.govnih.gov | Possibility of similar bioactivity and use in related therapeutic areas. |

| Fluorescent Probes | 7-Aminoquinoline derivatives are used for cellular imaging. nih.gov | High potential for development as a fluorescent probe. |

| Supramolecular Assembly | Quinoline derivatives form predictable hydrogen-bonded networks. | Can act as a versatile tecton for crystal engineering. |

Emerging Avenues in Synthetic Methodology Development

The synthesis of this compound, while not extensively documented, can be approached through several established and emerging synthetic strategies. The development of efficient and regioselective synthetic routes is crucial for enabling further investigation of this compound.

Established Synthetic Approaches:

A plausible and conventional route to this compound would likely involve a multi-step synthesis starting from a pre-functionalized quinoline precursor. A common strategy for the synthesis of quinoline carboxamides involves the amidation of the corresponding carboxylic acid. nih.gov Therefore, the synthesis could proceed via the following general steps:

Synthesis of a 2-amino-7-substituted quinoline: This could be achieved through various classical quinoline syntheses, such as the Doebner-von Miller or Combes reactions, using appropriately substituted anilines and carbonyl compounds.

Introduction or conversion of the 7-substituent to a carboxylic acid: This might involve oxidation of a methyl group or hydrolysis of a nitrile at the 7-position.

Amidation of the carboxylic acid: The resulting 2-aminoquinoline-7-carboxylic acid could then be converted to the desired carboxamide through standard amide coupling reactions, for example, by activation with a coupling agent like HATU or EDC, followed by reaction with ammonia or an ammonium (B1175870) salt.

Emerging Synthetic Methodologies:

More contemporary synthetic methods could offer more efficient and versatile routes to this compound and its derivatives.

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.gov A strategy involving the direct C-H amination or carboxamidation at the 7-position of a 2-aminoquinoline (B145021) precursor could provide a more atom-economical and streamlined synthesis.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction optimization for multi-step syntheses. This approach could be particularly beneficial for handling potentially hazardous reagents or intermediates.

The table below outlines potential synthetic strategies for this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Classical Multi-step Synthesis | Stepwise construction and functionalization of the quinoline ring. | Well-established and reliable methods. |

| Late-stage C-H Functionalization | Direct introduction of the carboxamide group at the C7 position. | Increased efficiency and access to diverse derivatives. nih.gov |

| Flow Chemistry Synthesis | Continuous process for improved control and scalability. | Enhanced safety and reproducibility. |

Future Prospects in Advanced Materials and Supramolecular Chemistry

The unique molecular architecture of this compound, featuring a fluorescent quinoline core functionalized with both hydrogen-bond donating and accepting groups, positions it as a promising candidate for applications in advanced materials and supramolecular chemistry.

Advanced Materials:

The intrinsic fluorescence of the quinoline scaffold is a key feature that can be exploited. 2-Aminoquinoline derivatives are known to be versatile building blocks for fluorescent dyes and probes. chemimpex.com The presence of the amino group at the 2-position and the carboxamide at the 7-position can be expected to modulate the photophysical properties of the quinoline core, potentially leading to materials with interesting solvatochromic or ion-sensing capabilities.

Potential applications in advanced materials include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the compound could be harnessed in the development of new emissive materials for OLEDs.

Chemosensors: The amino and carboxamide groups can act as binding sites for specific analytes, leading to changes in the fluorescence properties of the molecule upon binding. This could be utilized for the development of selective chemosensors for metal ions or small organic molecules.

Bio-imaging Probes: Similar to other 7-aminoquinoline derivatives, this compound could be explored as a fluorescent probe for imaging specific cellular organelles or biomolecules. nih.gov

Supramolecular Chemistry:

The ability of this compound to participate in multiple hydrogen bonding interactions makes it an excellent building block for the construction of well-defined supramolecular assemblies. The amino group and the N-H of the carboxamide can act as hydrogen bond donors, while the quinoline nitrogen, the carbonyl oxygen of the carboxamide, and potentially the nitrogen of the amino group can act as hydrogen bond acceptors.

This rich hydrogen bonding capability could be utilized to form:

1D, 2D, and 3D Hydrogen-Bonded Networks: Through self-assembly, the molecule could form tapes, sheets, or more complex three-dimensional structures in the solid state.

Co-crystals: By co-crystallizing with other molecules that have complementary hydrogen bonding sites, it is possible to design new materials with tailored properties.

Gels and Liquid Crystals: The directional nature of the hydrogen bonds could lead to the formation of ordered phases such as organogels or liquid crystals.

Challenges and Opportunities in Mechanistic Understanding

A thorough mechanistic understanding of the reactivity and properties of this compound is essential for its rational design and application. However, several challenges and exciting opportunities exist in this area.

Challenges:

Regioselectivity: The quinoline ring has multiple reactive sites. Understanding and controlling the regioselectivity of reactions, such as electrophilic or nucleophilic substitutions, on the this compound scaffold can be challenging.

Excited-State Dynamics: For applications in materials science, a detailed understanding of the photophysical processes, including absorption, fluorescence, and non-radiative decay pathways, is crucial. These can be complex in molecules with multiple interacting functional groups.

Opportunities:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These studies can help to rationalize experimental observations and guide the design of new derivatives with desired properties.

Spectroscopic Studies: Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can be employed to probe the excited-state dynamics and understand the mechanisms of fluorescence and quenching.

Exploring a Niche Chemical Space: The current lack of extensive research on this specific isomer presents a significant opportunity for novel discoveries. Systematic studies of its synthesis, reactivity, and properties could uncover unique characteristics and applications not observed in other quinoline carboxamides.

Q & A

Q. Q1: What are the key synthetic pathways for 2-Aminoquinoline-7-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of quinoline derivatives typically involves multi-step reactions, such as nitration, carboxylation, or substitution (e.g., introducing amino or carboxamide groups). For this compound, a plausible route involves:

Quinoline core functionalization : Nitration at the 7-position followed by reduction to an amine.

Carboxamide introduction : Coupling a carboxylic acid precursor with an amine via activating agents (e.g., EDC/HOBt).

Optimization : Control reaction temperature (e.g., 60–80°C for nitration), solvent polarity (e.g., DMF for carboxamide coupling), and catalyst selection (e.g., Pd/C for reductions).

Critical Note : Impurities often arise from incomplete substitution or side reactions; purification via column chromatography or recrystallization is essential .

Q. Q2: How do structural modifications (e.g., substituent position) in this compound influence its physicochemical properties?

Methodological Answer:

- Hydrogen bonding : The 2-amino and 7-carboxamide groups enhance solubility in polar solvents (e.g., DMSO) and influence binding to biological targets.

- Aromaticity : The quinoline core provides planar rigidity, critical for π-π stacking in enzyme interactions.

- Comparative analysis : Analogues like 7-Aminoquinoline Hydrochloride (lacking carboxamide) show reduced solubility but higher membrane permeability, highlighting the carboxamide’s role in hydrophilicity .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity against specific targets (e.g., antimicrobial enzymes)?

Methodological Answer:

Target selection : Prioritize enzymes with known quinoline interactions (e.g., DNA gyrase for antimicrobial activity).

Analog synthesis : Modify substituents (e.g., halogenation at position 3 for enhanced lipophilicity) and compare IC₅₀ values.

Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity.

Data interpretation : Correlate substituent electronic effects (Hammett constants) with activity trends.

Example : Chlorine at position 7 in related compounds increases potency against Plasmodium parasites due to enhanced hydrophobic interactions .

Q. Q4: How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer:

Validate assays : Replicate studies using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic inhibition assays).

Control variables : Standardize solvent (DMSO concentration ≤1%), cell lines, and incubation times.

Structural verification : Confirm compound identity via HRMS and ¹H/¹³C NMR to rule out degradation or isomerization .

Q. Q5: What computational strategies are effective for predicting this compound’s interaction with novel biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains).

MD simulations : Simulate ligand-protein dynamics (50–100 ns trajectories) to assess stability of hydrogen bonds (e.g., between carboxamide and Asp89 in E. coli DHFR).

Free energy calculations : Apply MM-PBSA to estimate binding affinities and prioritize synthesis targets .

Critical Research Gaps and Recommendations

- Stereochemical effects : The impact of carboxamide conformation (cis/trans) on bioactivity remains underexplored.

- In vivo validation : Most studies focus on in vitro assays; pharmacokinetic profiling (e.g., plasma stability in rodent models) is needed.

- Target diversification : Screen against understudied targets (e.g., viral proteases) using fragment-based approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.